[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Diethoxyphosphoryl)oxy]methyl prop-2-enoate typically involves the reaction of diethyl phosphite with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which then undergoes esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the acrylate group to an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acrylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, alkanes, and substituted acrylates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of [(Diethoxyphosphoryl)oxy]methyl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (acryloyloxymethyl)phosphonate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Bis(2-methyl-2-propanyl) 2,5-bis[(diethoxyphosphoryl)oxy]-1,4-pyrazinedicarboxylate
Uniqueness
[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate is unique due to its dual functionality, combining both a phosphonate and an acrylate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
917867-36-8 |
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Molecular Formula |
C8H15O6P |
Molecular Weight |
238.17 g/mol |
IUPAC Name |
diethoxyphosphoryloxymethyl prop-2-enoate |
InChI |
InChI=1S/C8H15O6P/c1-4-8(9)11-7-14-15(10,12-5-2)13-6-3/h4H,1,5-7H2,2-3H3 |
InChI Key |
YXTIXQFTQNRTDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCOC(=O)C=C |
Origin of Product |
United States |
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